

# Spectroscopic data of santene (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: Santene  
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## Spectroscopic Data of Santene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **santene**, a bicyclic monoterpene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **santene**. Please note that while efforts have been made to provide accurate information, experimental values can vary slightly depending on the specific instrumentation and conditions used. The NMR data presented is representative and may be based on predictive models in the absence of readily available, fully assigned experimental spectra in public databases.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Santene (Predicted)

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	1.95	m	-
H2 $\alpha$	1.60	m	-
H2 $\beta$	1.25	m	-
H3 $\alpha$	1.75	m	-
H3 $\beta$	1.10	m	-
H4	2.10	m	-
H5 $\alpha$	1.50	d	9.5
H5 $\beta$	1.30	d	9.5
CH <sub>3</sub> -C6	0.95	s	-
CH <sub>3</sub> -C7	0.85	s	-

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Santene**

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C1	45.2
C2	30.1
C3	35.5
C4	48.9
C5	25.8
C6	40.7
C7	50.3
CH <sub>3</sub> -C6	20.5
CH <sub>3</sub> -C7	18.9

Note: Specific peak assignments for **santene** were not publicly available and are presented here as a representative spectrum.

### Table 3: Infrared (IR) Spectroscopy Data for Santene

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
2950-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (CH <sub>2</sub> )
1375	Medium	C-H bend (CH <sub>3</sub> )
~1640	Weak	C=C stretch (alkene, weak due to substitution)

Note: Terpenes like **santene** primarily show characteristic alkane C-H stretching and bending vibrations.<sup>[1]</sup> The C=C stretch in highly substituted alkenes can be weak.<sup>[2]</sup>

### Table 4: Mass Spectrometry (MS) Data for Santene

m/z	Relative Intensity (%)	Possible Fragment
122	30	[M] <sup>+</sup> (Molecular Ion)
107	100	[M-CH <sub>3</sub> ] <sup>+</sup>
93	80	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
79	60	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
67	50	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The fragmentation pattern of terpenes is often complex. The proposed fragments are based on common fragmentation pathways for bicyclic monoterpenes.<sup>[3][4]</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of terpenes and related volatile compounds.<sup>[4][5][6]</sup>

# Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of purified **santene**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[6\]](#)
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Acquisition Parameters:
    - Pulse Sequence: Standard single-pulse sequence.
    - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
    - Spectral Width: Typically 0-12 ppm.
    - Relaxation Delay: 1-2 seconds.[\[6\]](#)
  - Processing:
    - Apply Fourier transformation to the acquired Free Induction Decay (FID).
    - Phase the spectrum and perform baseline correction.
    - Reference the spectrum to the TMS signal at 0.00 ppm.
    - Integrate the signals to determine the relative proton ratios.
    - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton environment.[\[7\]](#)
- $^{13}\text{C}$  NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for  $^{13}\text{C}$ ).
- Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: Typically 0-220 ppm.
  - Relaxation Delay: 2-5 seconds.
- Processing:
  - Apply Fourier transformation, phasing, and baseline correction as with  $^1\text{H}$  NMR.
  - Reference the spectrum using the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
  - Identify the chemical shifts of the carbon signals.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - For a liquid sample like **santene**, a neat spectrum can be obtained by placing a drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]
  - Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
- Data Acquisition:
  - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Parameters:
    - Scan Range: Typically 4000-400  $\text{cm}^{-1}$ .

- Number of Scans: 16-32 scans are usually sufficient.
- Resolution:  $4 \text{ cm}^{-1}$ .
- A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and their corresponding wavenumbers, intensities, and shapes.
  - Correlate these bands to specific functional groups and vibrational modes within the **santene** molecule.[2][8]

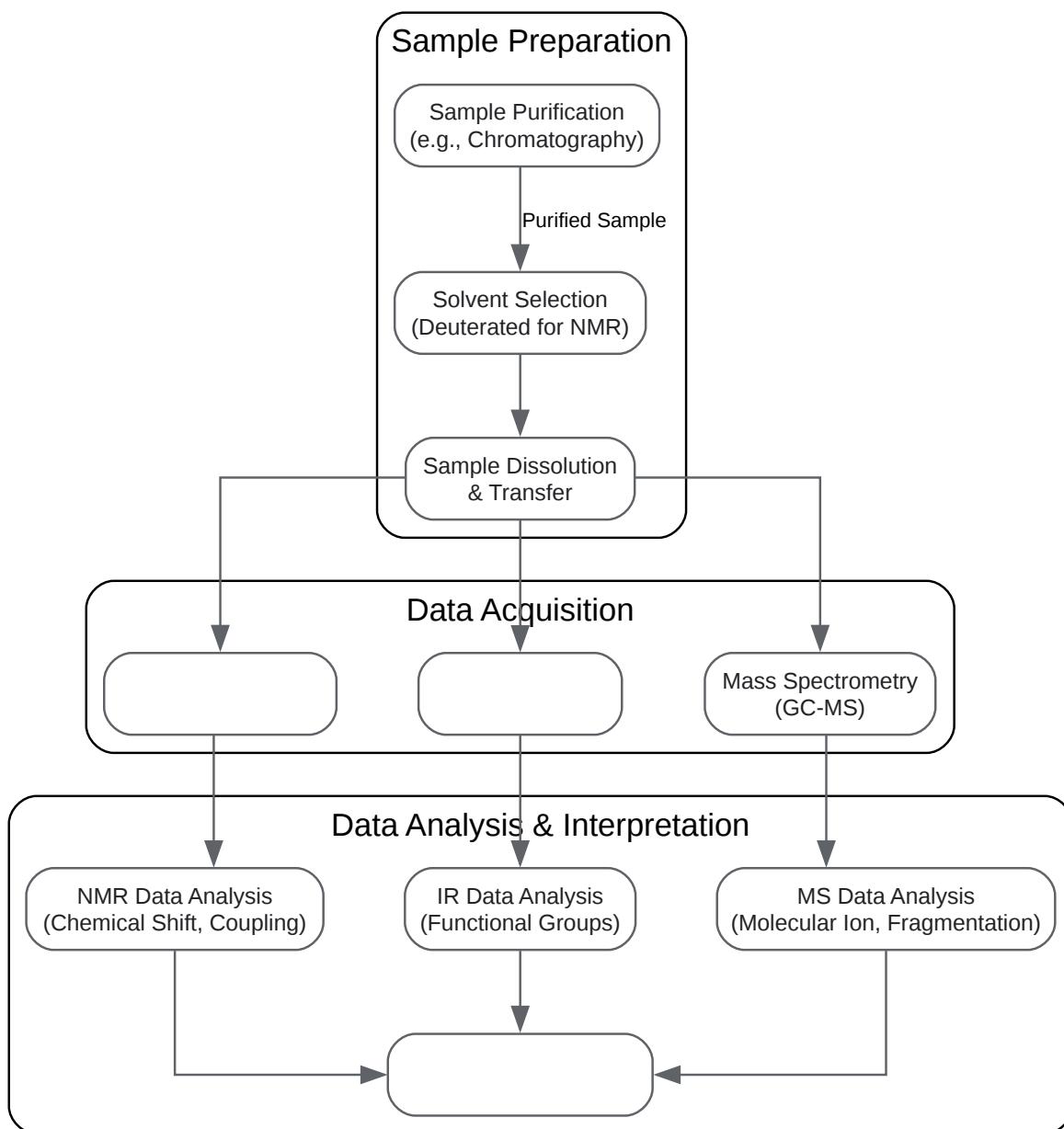
## Mass Spectrometry (MS)

- Sample Introduction:
  - Due to its volatility, **santene** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9]
  - Inject a dilute solution of **santene** in a volatile solvent (e.g., hexane or dichloromethane) into the GC system.
- Gas Chromatography (GC) Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
  - Carrier Gas: Helium at a constant flow rate.
  - Temperature Program: A temperature gradient is used to separate the components of the sample, for instance, starting at  $50^\circ\text{C}$  and ramping up to  $250^\circ\text{C}$ .
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions. [10]

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
- Scan Range: Typically m/z 40-400.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) to determine the molecular weight of **santene**.
  - Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.[\[3\]](#)[\[4\]](#)

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **santene**.



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General workflow for spectroscopic analysis of **santene**.

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